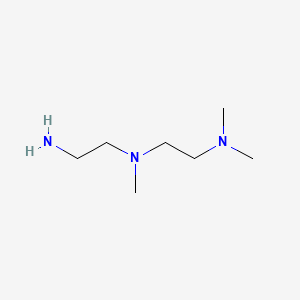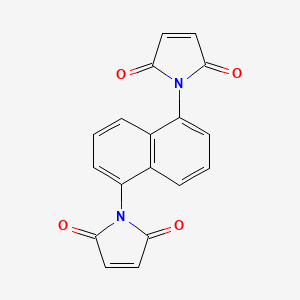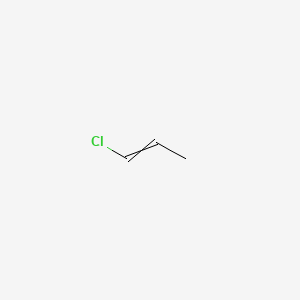
1-Chloro-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Chloro-1-propene can be synthesized through several methods:
Addition of Hydrogen Chloride to Propene: This method involves the addition of hydrogen chloride to propene in the presence of a peroxide catalyst.
Dehydrochlorination of 1,2-Dichloropropane: This method involves the dehydrochlorination of 1,2-dichloropropane using a strong base such as potassium hydroxide.
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high product purity .
Chemical Reactions Analysis
1-Chloro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, resulting in the formation of 1-propanol.
Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common reagents used in these reactions include hydrogen chloride, bromine, and potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-1-propene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the production of specialty polymers with unique properties, such as flame retardancy and chemical resistance.
Material Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-chloro-1-propene involves its reactivity as an electrophile due to the presence of the electron-withdrawing chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
1-Chloro-1-propene can be compared with other similar compounds, such as:
1-Chloropropane: Unlike this compound, 1-chloropropane is a saturated compound and does not undergo addition reactions.
2-Chloropropene: This compound has the chlorine atom on the second carbon, leading to different reactivity and chemical properties.
1,2-Dichloropropane: This compound has two chlorine atoms, resulting in different reactivity and applications compared to this compound.
This compound is unique due to its unsaturated nature, allowing it to participate in a wide range of addition and polymerization reactions .
Properties
CAS No. |
590-21-6 |
|---|---|
Molecular Formula |
C3H5Cl |
Molecular Weight |
76.52 g/mol |
IUPAC Name |
1-chloroprop-1-ene |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3 |
InChI Key |
OWXJKYNZGFSVRC-UHFFFAOYSA-N |
SMILES |
CC=CCl |
Canonical SMILES |
CC=CCl |
boiling_point |
35-36 °C |
Color/Form |
Liquid /cis and trans isomers/ |
density |
0.9 (WATER= 1) |
flash_point |
less than 21 °F (NFPA, 2010) Flash point > -6 °C greater than 21 °F (greater than -6 °C) (Closed cup) |
Key on ui other cas no. |
590-21-6 |
physical_description |
1-chloropropylene is a colorless liquid with disagreeable odor. Colorless liquid with a disagreeable odor; [CAMEO] |
Pictograms |
Flammable; Irritant |
solubility |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/ Insol in water /cis and trans isomers/ |
vapor_pressure |
507.0 [mmHg] 507 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Tricyclo[5.2.1.02,6]decanyloxymethanedithioate](/img/structure/B1220533.png)
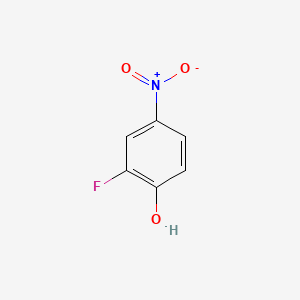
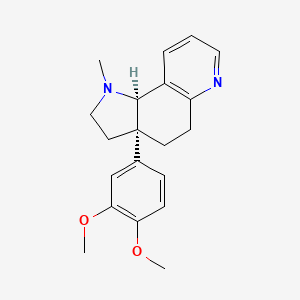


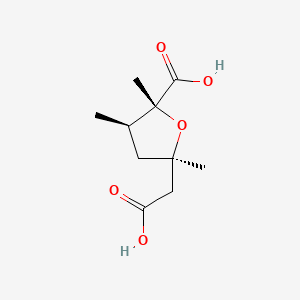
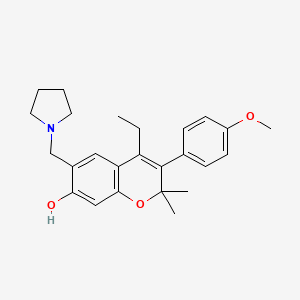



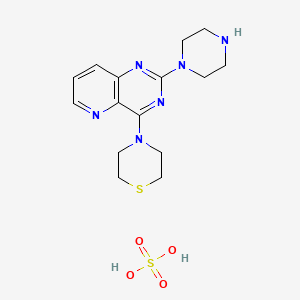
![[(1R)-2-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-1-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]ethyl] dihydrogen phosphate](/img/structure/B1220552.png)
